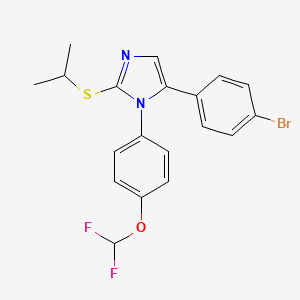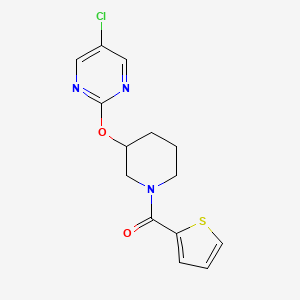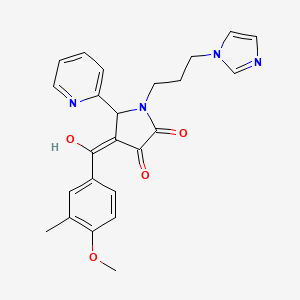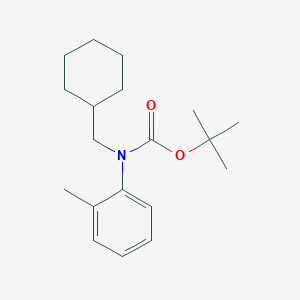
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Imidazole derivatives are synthesized through various methods, including catalysis, oxidation, and cycloaddition reactions. A study demonstrates the synthesis of a compound similar to the specified chemical, highlighting the optimization of processing conditions to achieve high yields, suggesting the versatility of imidazole derivatives in chemical synthesis processes (Hu Zhi-zhi, 2009).
Antimicrobial Applications
Imidazole compounds have been investigated for their antimicrobial properties. Research involving the synthesis of novel imidazole derivatives reveals their potential as potent antimicrobial agents, demonstrating significant activity against various microbes, including Candida albicans (S. Narwal et al., 2012).
Photophysical and Theoretical Studies
Imidazole-based molecules are also studied for their excited-state intramolecular proton transfer (ESIPT) properties, emitting fluorescence, which can be applied in sensing and organic light-emitting diodes (OLEDs). The study of structural, photophysical, and theoretical aspects of such molecules elucidates their potential in advanced material science (Sivaraman Somasundaram et al., 2018).
OLEDs and Fluorescence Response
Another domain of application is in the development of OLEDs and as fluorescence sensors. Tetrahedral silicon-centered imidazolyl derivatives have been synthesized and characterized, showing high thermal stability and fluorescent properties suitable for use in OLED technology and as sensors for metal ions (Dengxu Wang et al., 2010).
properties
IUPAC Name |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF2N2OS/c1-12(2)26-19-23-11-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h3-12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYSMPINKPILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)
![6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester](/img/structure/B2810794.png)


![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)
![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)
![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)

